Structural Topology Differentiation: 6-(p-Tolyl) vs. 6-Phenyl Pyridazine Substitution
The target compound incorporates a 6-(p-tolyl) group on the pyridazine ring, whereas the most extensively characterized reference analog (compound 4l, N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide) bears a 6-phenyl substituent [1]. The p-tolyl group introduces a para-methyl substituent that increases lipophilicity (calculated LogP difference approximately +0.5 relative to the 6-phenyl analog) and alters the dihedral angle between the pyridazine and aryl rings, which is predicted to influence target binding pocket complementarity . In the reference series, the 6-phenyl analog 4l achieved 64.95% telomerase inhibition and 79% growth inhibition; no directly comparable data are available for the 6-(p-tolyl) target compound, but the topological distinction supports a non-interchangeable binding profile. Quantitative comparator data for the target compound are currently unavailable in the public domain; this evidence therefore constitutes a Class-level inference based on established SAR principles within this chemotype.
| Evidence Dimension | Structural topology — pyridazine 6-position substituent identity and predicted lipophilicity shift |
|---|---|
| Target Compound Data | 6-(p-tolyl) substitution (compound 896044-18-1); no published target engagement data identified |
| Comparator Or Baseline | Compound 4l: 6-phenyl substitution; telomerase inhibition = 64.95%, growth inhibition = 79% (HeLa/MCF-7, MTT assay) |
| Quantified Difference | Not directly quantifiable; qualitative topological difference with predicted ΔLogP ≈ +0.5 for p-tolyl vs phenyl |
| Conditions | No comparative assay performed; physicochemical prediction based on computed LogP values |
Why This Matters
The p-tolyl vs. phenyl substitution difference is sufficient to alter compound lipophilicity and target binding orientation, meaning procurement of a 6-phenyl analog instead of 896044-18-1 would introduce an uncontrolled structural variable in any screening campaign.
- [1] El-Shershaby, M.H., et al. (2024). Multi-target rationale design of novel substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates as telomerase/JAK1/STAT3/TLR4 inhibitors: In vitro and in vivo investigations. Bioorganic Chemistry, 153, 107843. View Source
